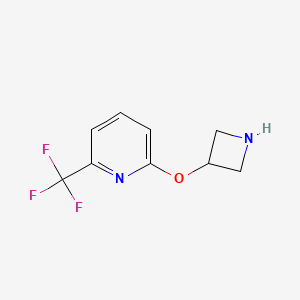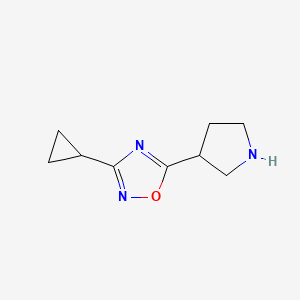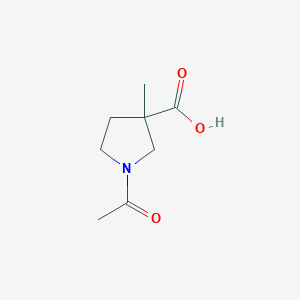
5-フルオロ-N-メチルピリミジン-4-アミン
概要
説明
5-fluoro-N-methylpyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-fluoro-N-methylpyrimidin-4-amine is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) . This indicates the presence of a fluorine atom and a methyl group attached to a pyrimidine ring.Physical And Chemical Properties Analysis
5-fluoro-N-methylpyrimidin-4-amine is a solid substance at room temperature with a molecular weight of 127.12 . Its InChI code is 1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) .科学的研究の応用
がん治療:個別化医療
5-フルオロ-N-メチルピリミジン-4-アミンは、フルオロ化ピリミジンであり、がん治療において重要な役割を果たしています。5-フルオロウラシル(5-FU)などの誘導体は、年間200万人以上の癌患者に治療に使用されています。 この化合物は、チミジル酸シンターゼ(TS)やその他のRNAおよびDNA修飾酵素を阻害する能力があるため、がん治療における個別化医療アプローチの礎となっています .
抗腫瘍剤の合成
この化合物は、新規抗腫瘍剤の合成における前駆体として役立ちます。研究者らは、腫瘍細胞の増殖を阻害する可能性を示す5-フルオロウラシルの誘導体を合成しました。 これらの誘導体は、生物活性や選択性の向上など、薬理学的特性を向上させると同時に、毒性を軽減するように設計されています .
分子生物学におけるメカニズム研究
フルオロ化ピリミジンは、生物物理学およびメカニズム研究におけるRNAおよびDNAの置換に使用されます。 この置換は、核酸構造とダイナミクスがどのように変化するかについての洞察を提供し、これはさまざまな疾患の分子基盤を理解し、標的療法を開発するために不可欠です .
生化学研究:酵素阻害
この化合物は、生化学研究、特に酵素阻害の研究において不可欠です。 最近の研究では、5-フルオロ-N-メチルピリミジン-4-アミンの誘導体が、DNA修復および複製に関与するDNAトポイソメラーゼ1(Top1)など、以前はフルオロピリミジン活性に関連付けられていなかった酵素を阻害できることが示されています .
プロドラッグの開発
研究者らは、5-フルオロ-N-メチルピリミジン-4-アミンをプロドラッグの開発に使用することを検討しています。これらは、投与後に薬理学的に活性な薬物に変換される化合物です。 このアプローチは、薬物の有効性を高め、副作用を軽減することを目指しています .
ノンコーディングRNA研究
この化合物の誘導体は、癌関連経路、細胞アポトーシス、オートファジー、上皮間葉転換において重要な役割を果たすノンコーディングRNAに対する影響について研究されています。 ノンコーディングRNAとの相互作用を理解することで、癌治療のための新しい治療戦略につながる可能性があります .
放射性医薬品
5-フルオロ-N-メチルピリミジン-4-アミンの誘導体への放射性同位体の組み込みにより、放射性医薬品が作成されます。 これらの化合物は、診断画像および標的放射線療法に使用され、さまざまな疾患を診断および治療するための非侵襲的な手段を提供します .
創薬
5-フルオロ-N-メチルピリミジン-4-アミンにおけるフッ素原子のユニークな特性は、創薬において貴重なツールとなっています。 その高い電気陰性度と小さなサイズにより、特定の生物活性を持つ化合物が作成され、新薬の発見を支援します .
Safety and Hazards
作用機序
Mode of Action
It is known that fluorinated pyrimidines can inhibit enzymes like thymidylate synthase and dna topoisomerase 1 . They can also affect RNA modifying enzymes .
Biochemical Pathways
Fluorinated pyrimidines can perturb nucleic acid structure and dynamics, affecting various biochemical pathways . They can influence pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Result of Action
Fluorinated pyrimidines are known to have antitumor activity .
生化学分析
Biochemical Properties
5-fluoro-N-methylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions involves thymidylate synthase, an enzyme crucial for DNA synthesis. 5-fluoro-N-methylpyrimidin-4-amine inhibits thymidylate synthase by forming a stable complex with the enzyme, thereby preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP). This inhibition disrupts DNA replication and cell division, making the compound a potential candidate for anticancer therapies .
Additionally, 5-fluoro-N-methylpyrimidin-4-amine interacts with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase. These interactions lead to the incorporation of the compound into RNA, affecting RNA stability and function .
Cellular Effects
The effects of 5-fluoro-N-methylpyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cells, the compound induces cytotoxicity by disrupting DNA and RNA synthesis. This disruption leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, 5-fluoro-N-methylpyrimidin-4-amine has been shown to inhibit the activity of DNA topoisomerase 1, an enzyme involved in DNA replication and transcription .
In normal cells, the compound’s effects are less pronounced but still significant. It can influence gene expression by incorporating into RNA and altering the function of RNA molecules. This can lead to changes in cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 5-fluoro-N-methylpyrimidin-4-amine exerts its effects through several mechanisms. The primary mechanism involves the inhibition of thymidylate synthase, as mentioned earlier. This inhibition is achieved by the formation of a covalent bond between the compound and the enzyme, resulting in a stable complex that prevents the enzyme from catalyzing the conversion of dUMP to TMP .
Another important mechanism is the incorporation of 5-fluoro-N-methylpyrimidin-4-amine into RNA. This incorporation disrupts RNA processing and function, leading to the inhibition of RNA-modifying enzymes such as TRMT2A and pseudouridylate synthase. These disruptions can affect various cellular processes, including protein synthesis and gene expression .
Temporal Effects in Laboratory Settings
The effects of 5-fluoro-N-methylpyrimidin-4-amine in laboratory settings can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 5-fluoro-N-methylpyrimidin-4-amine is relatively stable under physiological conditions, with a half-life of several hours. The compound can undergo degradation over time, leading to the formation of inactive metabolites .
In vivo studies have demonstrated that the compound’s effects on cellular function can persist for several days after administration. Long-term exposure to 5-fluoro-N-methylpyrimidin-4-amine can result in sustained inhibition of DNA and RNA synthesis, leading to prolonged cytotoxicity and cell death .
Dosage Effects in Animal Models
The effects of 5-fluoro-N-methylpyrimidin-4-amine in animal models are dose-dependent. At low doses, the compound exhibits minimal toxicity and primarily affects rapidly dividing cells, such as cancer cells. At higher doses, 5-fluoro-N-methylpyrimidin-4-amine can induce significant toxicity in normal tissues, leading to adverse effects such as myelosuppression and gastrointestinal toxicity .
Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve therapeutic efficacy without causing excessive toxicity. These studies have also highlighted the importance of dose optimization to balance the compound’s anticancer activity with its potential side effects .
Metabolic Pathways
5-fluoro-N-methylpyrimidin-4-amine is involved in several metabolic pathways, primarily related to nucleic acid metabolism. The compound is metabolized to its active form, 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits thymidylate synthase. Additionally, 5-fluoro-N-methylpyrimidin-4-amine can be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA .
The metabolism of 5-fluoro-N-methylpyrimidin-4-amine involves several enzymes, including dihydropyrimidine dehydrogenase (DPD), which is responsible for the initial catabolism of the compound. Variability in DPD activity among individuals can influence the compound’s pharmacokinetics and toxicity .
Transport and Distribution
The transport and distribution of 5-fluoro-N-methylpyrimidin-4-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 5-fluoro-N-methylpyrimidin-4-amine can be distributed to different cellular compartments, including the nucleus and cytoplasm .
Binding proteins, such as thymidylate synthase, play a crucial role in the compound’s localization and activity. The interaction between 5-fluoro-N-methylpyrimidin-4-amine and these proteins can influence its distribution and accumulation within cells .
Subcellular Localization
The subcellular localization of 5-fluoro-N-methylpyrimidin-4-amine is primarily determined by its interactions with specific biomolecules and cellular structures. The compound is known to localize to the nucleus, where it exerts its inhibitory effects on thymidylate synthase and RNA-modifying enzymes. Additionally, 5-fluoro-N-methylpyrimidin-4-amine can be found in the cytoplasm, where it interacts with RNA molecules and other cellular components .
Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments. These modifications can influence the compound’s activity and function within different cellular environments .
特性
IUPAC Name |
5-fluoro-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHLVEXYIJBURU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)
![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)
![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)

![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)
![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)
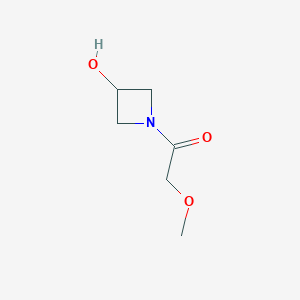
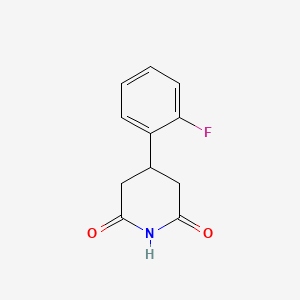

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)
